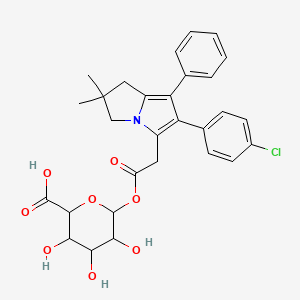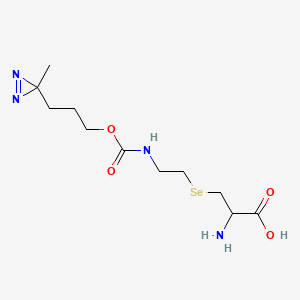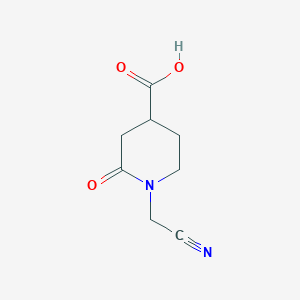![molecular formula C21H35N5O5S B12284877 6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)
6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque est un composé organique complexe avec une structure unique. Il contient plusieurs groupes fonctionnels, y compris un cycle thieno[3,4-d]imidazole, un cycle pyrrolidine et diverses liaisons amides.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque implique généralement plusieurs étapes. Le processus commence par la préparation du cycle thieno[3,4-d]imidazole, suivie par l’introduction des groupes pentanoylamino et pyrrolidine-2-carbonylamino. Chaque étape nécessite des réactifs et des conditions spécifiques, tels que l’utilisation d’acides ou de bases forts, de températures élevées et d’atmosphères inertes pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait probablement des réactions à grande échelle dans des réacteurs discontinus ou à flux continu. L’utilisation de systèmes automatisés et de techniques analytiques avancées assurerait la pureté et la cohérence du produit final. Les principales considérations dans la production industrielle comprennent l’optimisation des conditions de réaction, l’utilisation efficace des matières premières et la minimisation des déchets et de l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir certains groupes fonctionnels en leurs formes réduites correspondantes.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier, mais impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à divers dérivés du composé d’origine.
Applications de recherche scientifique
L’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque a plusieurs applications de recherche scientifique :
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes, ainsi que comme composé modèle pour étudier les mécanismes et la cinétique des réactions.
Biologie : Sa structure unique en fait un candidat potentiel pour l’étude des processus biologiques, tels que les interactions enzymatiques et les voies de signalisation cellulaire.
Médecine : Le composé peut avoir un potentiel thérapeutique, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, avec des propriétés spécifiques.
Applications De Recherche Scientifique
6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure makes it a potential candidate for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans des processus biologiques clés. La structure du composé lui permet de se lier à ces cibles, de moduler leur activité et de conduire à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoïque
- 5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N’-propylpentanehydrazide
Unicité
L’acide 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoïque se démarque par sa combinaison de groupes fonctionnels et de caractéristiques structurales. Cette combinaison unique lui permet de participer à une large gamme de réactions chimiques et d’interagir avec diverses cibles moléculaires, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H35N5O5S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) |
Clé InChI |
WRNBERKLWAYKKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)


![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)


